molecular formula C22H19N3O7S B12912835 2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid CAS No. 72796-92-0

2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid

Cat. No.: B12912835
CAS No.: 72796-92-0
M. Wt: 469.5 g/mol
InChI Key: CHDGOGCTVGHNTQ-HOYZAGQZSA-N
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Description

This product is 2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic Acid, a chemical compound with the CAS Registry Number 72796-92-0 . It has a molecular formula of C 22 H 19 N 3 O 7 S and a molecular weight of 469.47 g/mol . The compound's structure features a benzoxazole moiety linked to a propanoic acid chain and a pyrazolone ring system substituted with a sulfophenyl group, which contributes to its properties . Calculated density for this compound is approximately 1.497 g/cm³ . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

72796-92-0

Molecular Formula

C22H19N3O7S

Molecular Weight

469.5 g/mol

IUPAC Name

3-[(2Z)-2-[(2Z)-2-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propanoic acid

InChI

InChI=1S/C22H19N3O7S/c1-14-17(22(28)25(23-14)15-6-8-16(9-7-15)33(29,30)31)10-11-20-24(13-12-21(26)27)18-4-2-3-5-19(18)32-20/h2-11H,12-13H2,1H3,(H,26,27)(H,29,30,31)/b17-10-,20-11-

InChI Key

CHDGOGCTVGHNTQ-HOYZAGQZSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C=C/2\N(C3=CC=CC=C3O2)CCC(=O)O)C4=CC=C(C=C4)S(=O)(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC=C2N(C3=CC=CC=C3O2)CCC(=O)O)C4=CC=C(C=C4)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid involves multiple steps. One common method starts with the diazotization of 4-amino-benzenesulfonic acid using hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid or its esters . This intermediate is further reacted with benzoxazoline derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the pyrazoline ring to pyrazolidine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoxazoline and pyrazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted pyrazoline and benzoxazoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table highlights critical differences between the target compound and a structurally related rhodanine derivative ():

Property Target Compound 2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic Acid
Molecular Formula Not explicitly provided (inferred: C₂₄H₁₉N₃O₆S) C₂₄H₂₁N₃O₄S₂
Molecular Weight (g/mol) ~501 (estimated) 479.6
Key Functional Groups Pyrazolinone, benzoxazole, sulfophenyl, propionic acid Pyrazole, thiazolidinone, sulfanylidene, acetic acid
Hydrogen Bond Donors 2 (propionic acid -COOH and pyrazolinone NH) 1 (acetic acid -COOH)
Hydrogen Bond Acceptors 8 (sulfonic acid O, ketone O, benzoxazole O/N) 7 (thiazolidinone O/S, pyrazole N)
LogP (XLogP3) Lower (estimated <4.9 due to hydrophilic sulfophenyl) 4.9
Applications Potential dye/pharmaceutical candidate Rhodanine derivatives often exhibit antimicrobial/antiviral activity

Structural and Functional Differences

Core Heterocycles: The target compound’s pyrazolinone-benzoxazole system contrasts with the pyrazole-thiazolidinone core of the rhodanine derivative. Pyrazolinones are known for redox activity, while thiazolidinones are associated with metabolic modulation .

Solubility and Lipophilicity :

  • The sulfophenyl group in the target compound likely increases hydrophilicity compared to the ethoxy-methylphenyl and sulfanylidene groups in the analogue, which contribute to higher lipophilicity (LogP 4.9).

Biological Interactions :

  • The propionic acid side chain in the target compound may enhance protein binding (e.g., via carboxylate interactions), whereas the acetic acid in the analogue offers fewer steric and electronic effects.

Research Findings and Implications

  • Synthetic Accessibility: The ethylidene bridges in both compounds suggest conjugation via Knoevenagel condensations, though the target’s benzoxazole ring may require more stringent cyclization conditions.
  • Spectroscopic Properties : The extended π-system in the target compound likely results in strong UV-Vis absorption, making it suitable for optical applications. Rhodanine derivatives, in contrast, often exhibit fluorescence quenching due to sulfur atoms .
  • Thermodynamic Stability : The sulfophenyl group may improve thermal stability compared to the ethoxy-methylphenyl substituent, which could undergo demethylation or oxidation.

Biological Activity

The compound 2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid is a complex organic molecule with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C15H14N2O5SC_{15}H_{14}N_2O_5S, with a molecular weight of approximately 354.34 g/mol. It features a sulfonic acid group, which is significant for its solubility and reactivity in biological systems. The structure includes a pyrazolone moiety, which is often associated with various pharmacological activities.

Antioxidant Activity

Research indicates that compounds containing pyrazolone derivatives exhibit notable antioxidant properties. A study demonstrated that similar pyrazolone compounds could scavenge free radicals effectively, suggesting that our compound may also possess this activity due to its structural similarities .

Anti-inflammatory Effects

The anti-inflammatory potential of related pyrazolone derivatives has been documented. For instance, certain derivatives have shown effectiveness in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that our compound might similarly modulate inflammatory pathways .

Antimicrobial Properties

Studies have demonstrated that sulfonated pyrazolone derivatives exhibit antimicrobial activity against various bacterial strains. The presence of the sulfonic acid group enhances the solubility and bioavailability of these compounds, potentially increasing their efficacy against pathogens .

Case Studies

  • Antioxidant Assessment : In a study published in the Journal of Chromatography, researchers evaluated the antioxidant activities of several pyrazolone derivatives using DPPH and ABTS assays. Results indicated a strong correlation between antioxidant activity and the presence of specific functional groups, including sulfonic acids .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of pyrazolone derivatives found that these compounds inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in vitro .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of sulfonated pyrazolones, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReferences
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of cytokines (TNF-alpha, IL-6)
AntimicrobialEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can purity and structural fidelity be ensured during synthesis?

  • Methodological Answer : The compound’s synthesis likely involves multi-step condensation and cyclization reactions. A common approach is refluxing precursors (e.g., thiosemicarbazides, chloroacetic acid, and oxo-compounds) in polar aprotic solvents like DMF or acetic acid, followed by recrystallization for purification . Purity can be verified via HPLC (≥98% purity threshold) and structural confirmation via 1H^1H/13C^{13}C-NMR, FT-IR (e.g., carbonyl stretching at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) to validate molecular ion peaks .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s electronic and steric properties?

  • Methodological Answer : Key techniques include:

  • UV-Vis spectroscopy : To analyze conjugation effects (e.g., absorbance maxima in 300–500 nm range due to extended π-systems).
  • X-ray crystallography : For resolving crystal packing and intramolecular interactions (e.g., hydrogen bonding between sulfophenyl and benzoxazoline groups).
  • HPLC-DAD/MS : For monitoring reaction intermediates and quantifying impurities .

Q. What are the established protocols for assessing its biological activity, and what in vitro assays are most relevant?

  • Methodological Answer : Hypoglycemic activity (as seen in structurally related 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid derivatives) can be evaluated using oral glucose tolerance tests (OGTT) in rodent models . For antimicrobial screening, broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungal strains are standard .

Advanced Research Questions

Q. How can computational quantum chemistry (e.g., DFT) and reaction path search methods optimize synthesis and resolve mechanistic ambiguities?

  • Methodological Answer :

  • Reaction path modeling : Use Gaussian or ORCA software to simulate transition states and intermediates in pyrazoline/benzoxazoline ring formation. Compare activation energies of competing pathways (e.g., keto-enol tautomerization vs. direct cyclization) .
  • Feedback loops : Integrate computational predictions (e.g., bond dissociation energies) with experimental kinetic data (e.g., Arrhenius plots) to refine reaction conditions (e.g., temperature, catalyst loading) .

Q. How can Design of Experiments (DoE) principles be applied to optimize reaction yield and minimize by-products?

  • Methodological Answer :

  • Factorial design : Screen variables (e.g., solvent polarity, stoichiometry, temperature) using a 2k^k factorial matrix. For example, DMF vs. acetic acid as solvents may drastically alter cyclization efficiency .
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., pH and reflux time) to identify optimal conditions (e.g., 72% yield at 110°C, 8 h reflux) .

Q. What strategies address contradictions between spectroscopic data and computational predictions (e.g., unexpected NOESY correlations)?

  • Methodological Answer :

  • Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., restricted rotation around the ethylidene bond).
  • MD simulations : Use Amber or GROMACS to simulate solvation effects and validate NOESY cross-peaks against predicted internuclear distances .

Q. How can structure-activity relationship (SAR) studies be designed to explore derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with substituent variations (e.g., replacing sulfophenyl with nitro or methoxy groups) and assess impacts on bioactivity .
  • QSAR modeling : Employ Schrödinger’s Maestro or MOE to correlate electronic parameters (HOMO/LUMO, logP) with hypoglycemic IC50_{50} values .

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